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Compound of Interest

Compound Name: 1A-116

cat. No.: B604931

For researchers, scientists, and drug development professionals, this document provides an in-
depth overview of the Racl inhibitor, 1A-116, including its chemical properties, mechanism of
action, and preclinical data.

Core Properties of 1A-116

1A-116 is a small molecule inhibitor of Racl, a member of the Rho family of small GTPases. It
has garnered significant interest in oncological research due to its antitumoral and
antimetastatic properties observed in various cancer models.

Property Value

CAS Number 1430208-73-3
Molecular Weight 307.31 g/mol
Chemical Formula CieH16F3N3

Mechanism of Action

1A-116 functions as a specific inhibitor of Racl, a key regulator of numerous cellular
processes, including actin cytoskeleton dynamics, cell proliferation, and migration. The
inhibitory action of 1A-116 is highly specific and depends on the presence of the tryptophan-56
(W56) residue within the Racl protein.[1][2] This specificity ensures that it does not significantly
affect the activity of closely related GTPases, such as Cdc42.[3]
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The primary mechanism of 1A-116 involves the disruption of the protein-protein interaction
between Racl and its guanine nucleotide exchange factors (GEFs).[4] GEFs are responsible
for activating Racl by promoting the exchange of GDP for GTP. By blocking this interaction,
1A-116 prevents Racl activation and the subsequent downstream signaling events.[1][4]
Several GEFs, including Vav, Tiam1, and Dbl, have been identified as being inhibited by 1A-
116 from binding to Racl.[1]

The inhibition of the Racl signaling pathway by 1A-116 leads to a variety of cellular effects that
contribute to its anti-cancer activity. These include the induction of apoptosis, inhibition of cell
proliferation, and a reduction in cell migration and invasion.[1][5]

Preclinical In Vitro Efficacy

The anti-proliferative activity of 1A-116 has been demonstrated across a range of cancer cell
lines. The half-maximal inhibitory concentration (ICso) values highlight its potency.

Cell Line Cancer Type ICs0 (M)
F3ll Mammary Adenocarcinoma 4
MDA-MB-231 Breast Cancer 21

LN229 Glioblastoma Not specified
U87MG Glioblastoma Not specified

Table of ICso values for 1A-116 in various cancer cell lines as determined by cell proliferation
assays.[1][5][6]

Signaling Pathway Inhibition

1A-116 has been shown to effectively inhibit the Rac1-PAK1 signaling axis. This pathway is
crucial for cell survival and proliferation in certain cancers. Furthermore, in tamoxifen-resistant
breast cancer cells, 1A-116 has been observed to restore sensitivity to tamoxifen by inhibiting
this pathway and reducing the phosphorylation of the estrogen receptor.[7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of
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Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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